molecular formula C8H14N4O6 B12333678 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose CAS No. 869186-83-4

2-[(Azidoacetyl)amino]-2-deoxy-D-galactose

Cat. No.: B12333678
CAS No.: 869186-83-4
M. Wt: 262.22 g/mol
InChI Key: SBNIXWHTKPFIQR-LAHCRNKXSA-N
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Description

2-[(Azidoacetyl)amino]-2-deoxy-D-galactose is a modified sugar molecule where the hydroxyl group at the 2-position of D-galactose is replaced by an azidoacetylamino group. This unique structure makes it a valuable compound in various scientific fields, particularly in glycobiology and bioorthogonal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose typically involves the reaction of 2-deoxy-D-galactose with azidoacetyl chloride in the presence of a base such as triethylamine. This reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group is replaced by the azidoacetylamino group . The resulting product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(Azidoacetyl)amino]-2-deoxy-D-galactose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Triethylamine: Used as a base in the synthesis.

    Azidoacetyl Chloride: Reacts with 2-deoxy-D-galactose to form the azidoacetylamino derivative.

    Copper Catalysts: Used in click chemistry reactions.

Major Products

    Triazoles: Formed from the reaction of the azido group with alkynes.

    Amines: Formed from the reduction of the azido group.

Scientific Research Applications

2-[(Azidoacetyl)amino]-2-deoxy-D-galactose has a wide range of applications in scientific research:

Mechanism of Action

The azido group in 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose allows it to participate in bioorthogonal reactions, which are chemical reactions that can occur inside living organisms without interfering with native biochemical processes. The azido group can react with alkynes to form stable triazoles, enabling the labeling and tracking of biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2-[(Azidoacetyl)amino]-2-deoxy-D-glucose: Similar in structure but derived from glucose instead of galactose.

    2-Azido-2-deoxy-D-galactopyranose: Another azido-modified sugar used in similar applications.

Uniqueness

2-[(Azidoacetyl)amino]-2-deoxy-D-galactose is unique due to its specific modification at the 2-position of D-galactose, which provides distinct reactivity and applications in glycobiology and bioorthogonal chemistry .

Properties

CAS No.

869186-83-4

Molecular Formula

C8H14N4O6

Molecular Weight

262.22 g/mol

IUPAC Name

2-azido-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16)/t4-,5+,7+,8-/m0/s1

InChI Key

SBNIXWHTKPFIQR-LAHCRNKXSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)CN=[N+]=[N-])O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O

Origin of Product

United States

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